2-Aminomethyl-imidazo[1,2-a]pyridine-6-carbonitrile dihydrochloride
Overview
Description
“2-Aminomethyl-imidazo[1,2-a]pyridine-6-carbonitrile dihydrochloride” is a chemical compound with the CAS Number: 1965309-72-1 . It has a molecular weight of 245.11 and its IUPAC name is 2-(aminomethyl)imidazo[1,2-a]pyridine-6-carbonitrile dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8N4.2ClH/c10-3-7-1-2-9-12-8(4-11)6-13(9)5-7;;/h1-2,5-6H,4,11H2;2*1H . This code provides a standard way to encode the compound’s molecular structure.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Imidazo[1,2-a]pyridine derivatives are pivotal in the synthesis of valuable heterocycles for pharmaceutical synthesis. For instance, metalated arylmethylisonitriles addition to 2-chloropyridines has been shown to afford imidazo[1,5-a]pyridines, valuable in developing pharmaceutical compounds due to their complex structures and potential bioactivities (Yajun Li, Allen Chao, & F. Fleming, 2016).
Fluorescent Probes for Mercury Ion
Certain imidazo[1,2-a]pyridine derivatives, produced through the reaction of β-lactam carbenes with 2-pyridyl isonitriles, have been demonstrated as efficient fluorescent probes for mercury ions. This application is crucial for environmental and analytical chemistry, providing tools for detecting hazardous materials (N. Shao et al., 2011).
Molecular Scaffold for Medicinal Chemistry
The 3-aminomethyl-5-imino-8-nitro-2,3-dihydroimidazo[1,2-a]pyridines synthesis has revealed their significance as a three-dimensional molecular scaffold. Such scaffolds are invaluable in the search for small molecules that can adapt optimally to the three-dimensional binding sites of biological targets, especially in medicinal chemistry (S. Schmid, D. Schühle, & V. Austel, 2006).
Antioxidant and Antimicrobial Activities
Imidazo[1,2-a]pyridine derivatives have been explored for their antioxidant and antimicrobial activities. Synthesis of new derivatives and their evaluation against various microbial strains show significant potential for developing new antimicrobial agents, demonstrating the broad applicability of these compounds in developing treatments for infections and oxidative stress-related conditions (F. Bassyouni et al., 2012).
Water-Mediated Synthesis
Innovations in synthetic methodologies have allowed for water-mediated synthesis of methylimidazo[1,2-a]pyridines without any deliberate addition of catalysts. This approach not only simplifies the synthesis process but also aligns with the principles of green chemistry by utilizing water as a solvent, demonstrating the versatility of imidazo[1,2-a]pyridine derivatives in chemical synthesis (Darapaneni Chandra Mohan et al., 2013).
Safety And Hazards
properties
IUPAC Name |
2-(aminomethyl)imidazo[1,2-a]pyridine-6-carbonitrile;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4.2ClH/c10-3-7-1-2-9-12-8(4-11)6-13(9)5-7;;/h1-2,5-6H,4,11H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHOYQXNOHSLBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1C#N)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminomethyl-imidazo[1,2-a]pyridine-6-carbonitrile dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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